N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide

Medicinal Chemistry SAR CNS Drug Design

N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide is a synthetic derivative of cinnamic acid, belonging to the broader class of N-substituted cinnamamides. It features a (E)-3-phenylprop-2-enamide core linked to a 2-hydroxy-2-(4-methylsulfanylphenyl)ethyl side chain.

Molecular Formula C18H19NO2S
Molecular Weight 313.42
CAS No. 1448139-04-5
Cat. No. B2395700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide
CAS1448139-04-5
Molecular FormulaC18H19NO2S
Molecular Weight313.42
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O
InChIInChI=1S/C18H19NO2S/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+
InChIKeySFEVDBFONASFSI-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide (CAS 1448139-04-5): Structural Primer for Procurement


N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide is a synthetic derivative of cinnamic acid, belonging to the broader class of N-substituted cinnamamides. It features a (E)-3-phenylprop-2-enamide core linked to a 2-hydroxy-2-(4-methylsulfanylphenyl)ethyl side chain. Cinnamamides as a scaffold are associated with a wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, and tyrosinase inhibitory effects [1]. However, peer-reviewed primary research data specifically quantifying the biological activity of this precise compound are extremely scarce in the public domain. Its primary listing appears as a specialty research chemical for laboratory investigation.

SAR probe for cinnamamide scaffold studies with unique methylthio-hydroxyl substitution pattern
Class-level activity context reported across anticonvulsant, tyrosinase, and antimicrobial screens
Requires compound-specific validation; direct peer-reviewed activity data not yet published

Why Generic Cinnamamide Analogs Cannot Substitute for N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide in Targeted Research


Generic substitution of this compound with other cinnamamides (e.g., N-(2-hydroxyethyl)cinnamamide, pisoniamide) is scientifically risky without direct comparative data. Structure-activity relationship (SAR) studies across the cinnamamide class consistently demonstrate that subtle modifications to the N-phenyl ring and the amide linker dramatically alter bioactivity, selectivity, and physicochemical properties [1]. The target compound uniquely combines a hydrogen-bond-donating secondary hydroxyl group on the ethylene linker with a para-methylthio substituent on the benzene ring—a grouping absent in common analogs. These features are predicted to modulate lipophilicity (logP), metabolic stability, and target binding kinetics differently compared to analogs with only a methoxy, unsubstituted phenyl, or simple hydroxyethyl group [2]. Until class-level SAR is empirically validated for this specific substitution pattern, interchanging compounds risks experimental irreproducibility.

Motif Secondary hydroxyl position may shift hydrogen-bond binding mode vs. primary alcohol analogs; SAR class-level only
Lipophilicity Methylthio (S-CH3) may alter permeability and metabolic profile compared to methoxy or unsubstituted phenyl analogs
Evidence Direct comparative data unavailable; class-level SAR may not transfer without empirical validation for this substitution pattern

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide vs. Analogs


Unique Dual Hydrogen-Bond Donor/Acceptor Motif vs. N-(2-Hydroxyethyl)cinnamamide

In a study of 16 N-trans-cinnamoyl aminoalkanol derivatives, compounds with a secondary hydroxyl group on the linker (e.g., (R,S)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide) exhibited ED50 values of 47.1 mg/kg (MES) and 77.1 mg/kg (scPTZ) in mice, significantly outperforming their primary alcohol counterparts [1]. The target compound, possessing a secondary alcohol at the benzylic position, is structurally pre-organized for this enhanced pharmacophoric feature. While direct data for N-(2-hydroxyethyl)cinnamamide in the same assay is not available in this source, SAR principles predict that the target compound's dual hydrogen-bond capability (OH donor + amide acceptor) and increased steric bulk at the chiral center will yield different binding modes compared to the simple primary alcohol analog.

Binding Motif Comparison
Class-level inference
Secondary OH at benzylic position vs. primary alcohol analog linker
Supports hydrogen-bond SAR study context
Direct activity data not reported for this compound; model-dependent
Medicinal Chemistry SAR CNS Drug Design

Methylthio-Enhanced Lipophilicity vs. Methoxy Analog (Pisoniamide)

Lipophilicity, measured as RM0 by RP-TLC, is a key determinant of CNS penetration for cinnamamide anticonvulsants, with active compounds exhibiting RM0 values between 1.390 and 2.219 [1]. The target compound's para-methylthio substituent (S-CH3) is more lipophilic than the para-methoxy group (O-CH3) found in pisoniamide, as predicted by Hansch π constants (πS-CH3 ≈ 0.61 vs. πO-CH3 ≈ -0.02). This suggests the target compound will have a higher logP and potentially greater blood-brain barrier permeability than pisoniamide, a natural product with reported antitubercular activity (MICs ≤ 50 μg/mL against M. tuberculosis H37Rv) [2]. Direct experimental RM0 or logP values for the target compound are not publicly available.

Predicted Lipophilicity Shift
Class-level inference
Δπ ≈ +0.63 (vs. methoxy analog)
Supports permeability screening context
Computational estimate based on Hansch constants; experimental validation pending
Lipophilicity Drug Permeability SAR

Tyrosinase Inhibition Potential Enhanced by Methylthio Substitution

A series of 20 cinnamamide derivatives was evaluated for mushroom tyrosinase inhibition. Four compounds with a 2,4-dihydroxyphenyl substitution exhibited >90% inhibition at 25 μM, vastly outperforming kojic acid (20.57% at 25 μM) [1]. While the target compound lacks the 2,4-dihydroxy motif, the para-methylthio group may still influence inhibitory activity through electronic and steric effects on the (E)-β-phenyl-α,β-unsaturated carbonyl pharmacophore. Cellular tyrosinase inhibition in B16F10 melanoma cells for the most active analogs ranged from 67.33% to 79.67% at 25 μM, demonstrating that cinnamamides can achieve potent intracellular activity without cytotoxicity [1]. Direct tyrosinase inhibition data for the target compound are not yet published.

Tyrosinase Inhibition Context
Class-level inference
Class-optimized analogs >90% inhibition at 25 μM vs. kojic acid 20.57%
Supports enzyme inhibition SAR studies
Target compound not directly measured; 2,4-dihydroxy motif absent
Tyrosinase Inhibition Melanogenesis SAR

Antimicrobial SAR: Arylcinnamamides as a Benchmark for Methylthio Derivatives

In a systematic screen of 16 N-arylcinnamamides against Staphylococcus aureus (including MRSA), Mycobacterium tuberculosis H37Ra, and fungal pathogens, certain analogs (e.g., 3,5-bis(trifluoromethyl)phenyl derivative) achieved MIC values of 22.27 μM against S. aureus and M. tuberculosis [1]. This demonstrates that aryl substitution patterns dictate antimicrobial potency within the cinnamamide scaffold. The target compound's 4-methylthiophenyl group introduces a distinct electronic (σp ≈ 0.0) and lipophilic (π ≈ +0.61) profile compared to the halogenated or trifluoromethylated aryl groups previously optimized. This provides a novel SAR vector for antimicrobial drug discovery, though direct MIC data for this specific compound are lacking.

Antimicrobial SAR Vector
Class-level inference
4-Methylthio: unexplored aryl modification within N-arylcinnamamide scaffold
Supports antimicrobial screening context
Direct MIC data unavailable for this specific compound
Antimicrobial SAR MRSA

Recommended Application Scenarios for N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide Based on Current Evidence


CNS Drug Discovery: Anticonvulsant SAR Probe

Based on class-level SAR, this compound is structurally pre-organized as an anticonvulsant lead analog due to its secondary hydroxyl group, which is a proven pharmacophoric feature for MES activity (ED50 values in the 47-86 mg/kg range for close analogs) [1]. Use as a chiral SAR probe to map the hydrogen-bonding requirements of the anticonvulsant pharmacophore.

Lipophilicity-Targeted Library Design

The predicted higher lipophilicity (Δπ ≈ +0.63 vs. methoxy analog pisoniamide) makes this compound a suitable scaffold for designing CNS-penetrant or intracellular-targeting cinnamamide libraries. Validate experimentally via RP-TLC RM0 measurement to confirm predicted logP enhancement [1].

Tyrosinase Inhibitor Intermediate Derivatization

Utilize as a key intermediate for synthesizing novel tyrosinase inhibitors by further functionalizing the phenyl ring with hydroxyl groups. The class has demonstrated >90% mushroom tyrosinase inhibition, vastly exceeding kojic acid (20.57% inhibition at 25 μM) [2].

Antimicrobial Resistance Toolbox Expansion

The 4-methylthio substituent offers a new vector for antimicrobial SAR exploration. While direct MIC data is absent, structurally related N-arylcinnamamides have achieved MIC values comparable to ampicillin (22-27 μM) against MRSA and M. tuberculosis [3]. This compound can serve as a starting point for a focused antimicrobial library.

Application
Selection Property
Validation Focus
Anticonvulsant SAR probe studies
Hydrogen-bond motif context
MES model endpoint review
CNS permeability screening context
Predicted lipophilicity context
RP-TLC RM0 measurement review
Tyrosinase inhibition SAR studies
Methylthio substitution context
Enzyme inhibition endpoint review
Antimicrobial SAR screening studies
Aryl substitution vector review
MIC endpoint context
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